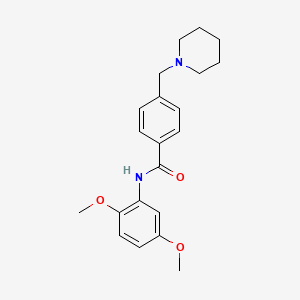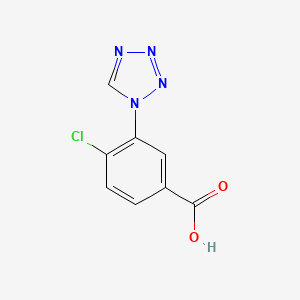
N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide
Descripción general
Descripción
N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications include:
- Anti-inflammatory agent: Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.
- Anticancer agent: Research has demonstrated that this compound has the potential to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial agent: Studies have suggested that this compound exhibits significant antimicrobial activity against various pathogenic microorganisms like Staphylococcus aureus, Escherichia coli, and Candida albicans.
Mecanismo De Acción
The mechanism of action of N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways and molecular targets. For instance, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, it has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Some of the notable effects include:
- Anti-inflammatory activity: Studies have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.
- Anticancer activity: Research has demonstrated that this compound has the potential to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial activity: Studies have suggested that this compound exhibits significant antimicrobial activity against various pathogenic microorganisms like Staphylococcus aureus, Escherichia coli, and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has several advantages and limitations for lab experiments. Some of the notable advantages include:
- High potency: this compound exhibits high potency in various assays, making it a useful tool for studying various biological processes.
- Broad-spectrum activity: Studies have suggested that this compound exhibits broad-spectrum activity against various pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents.
- Limited solubility: this compound has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
- Lack of in vivo data: Despite its promising in vitro activity, there is a lack of in vivo data on the pharmacokinetics and toxicity of this compound, which limits its potential applications in drug development.
Direcciones Futuras
There are several future directions for research on N-(1-adamantylmethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide. Some of the notable directions include:
- Development of new antimicrobial agents: Given its broad-spectrum activity against various pathogenic microorganisms, this compound could be a potential candidate for developing new antimicrobial agents.
- Investigation of the mechanism of action: Further studies are needed to fully understand the mechanism of action of this compound and its molecular targets, which could lead to the development of new therapeutic strategies.
- Evaluation of in vivo activity: More research is needed to evaluate the in vivo activity, pharmacokinetics, and toxicity of this compound, which could pave the way for its potential applications in drug development.
- Exploration of new therapeutic applications: this compound has shown promising activity in various therapeutic areas like inflammation and cancer. Further research is needed to explore its potential applications in other therapeutic areas.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-12-16(10-22-24(12)2)17-6-18(26-23-17)19(25)21-11-20-7-13-3-14(8-20)5-15(4-13)9-20/h6,10,13-15H,3-5,7-9,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFOKTLWMRXRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4700663.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4700671.png)

![5-{3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700687.png)
![1-(2-furylmethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700700.png)
![ethyl 2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4700701.png)
![1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B4700712.png)

![2-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4700729.png)

![N-[4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4700758.png)
![ethyl 2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4700763.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4700770.png)
